molecular formula C5H6BF3N2O2 B2894740 (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 2246648-49-5

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B2894740
CAS No.: 2246648-49-5
M. Wt: 193.92
InChI Key: APVPCMDJNJPMHW-UHFFFAOYSA-N
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Description

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a suitable pyrazole derivative with a boronic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid lies in its combination of a boronic acid group with a trifluoromethyl-substituted pyrazole ring. This structure imparts unique reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency and selectivity sets it apart from other similar compounds.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c1-11-4(5(7,8)9)3(2-10-11)6(12)13/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVPCMDJNJPMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246648-49-5
Record name [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
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